molecular formula C13H11N3O2S B13800589 Ethyl 2-amino-4-(4-cyano)phenyl thiazole-5-carboxylate

Ethyl 2-amino-4-(4-cyano)phenyl thiazole-5-carboxylate

Cat. No.: B13800589
M. Wt: 273.31 g/mol
InChI Key: VPWLHUOWJFMELV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-cyano)phenyl thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(4-cyano)phenyl thiazole-5-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 4-cyanobenzaldehyde under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods often involve the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-cyano)phenyl thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can yield a wide variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

Ethyl 2-amino-4-(4-cyano)phenyl thiazole-5-carboxylate has several scientific research applications:

Properties

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

ethyl 2-amino-4-(4-cyanophenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H11N3O2S/c1-2-18-12(17)11-10(16-13(15)19-11)9-5-3-8(7-14)4-6-9/h3-6H,2H2,1H3,(H2,15,16)

InChI Key

VPWLHUOWJFMELV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)C#N

Origin of Product

United States

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